REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O.O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|
|
Name
|
salicylic acid acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
phosphatides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
salicylic acid acetate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
above solution
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatides
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
salicylic acid acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was performed at about 22.5° C.
|
Type
|
CUSTOM
|
Details
|
Next, the topical/oral administration dosage form was prepared
|
Type
|
ADDITION
|
Details
|
by adding the pharmacological agent-lipid solution
|
Type
|
CUSTOM
|
Details
|
A cloudy suspension promptly formed
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O.O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|
|
Name
|
salicylic acid acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
phosphatides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
salicylic acid acetate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
above solution
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatides
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
salicylic acid acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was performed at about 22.5° C.
|
Type
|
CUSTOM
|
Details
|
Next, the topical/oral administration dosage form was prepared
|
Type
|
ADDITION
|
Details
|
by adding the pharmacological agent-lipid solution
|
Type
|
CUSTOM
|
Details
|
A cloudy suspension promptly formed
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |